molecular formula C24H25N3O5S2 B2394052 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide CAS No. 1105224-45-0

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide

Cat. No.: B2394052
CAS No.: 1105224-45-0
M. Wt: 499.6
InChI Key: YEQCRWARYOLKGV-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide typically involves multiple steps. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the thiophene sulfonamide moiety. Common reagents used in these reactions include various acids, bases, and solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar compounds to 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-15(2)16-6-9-18(10-7-16)27(3)34(28,29)21-12-13-33-22(21)24-25-23(26-32-24)17-8-11-19(30-4)20(14-17)31-5/h6-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQCRWARYOLKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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